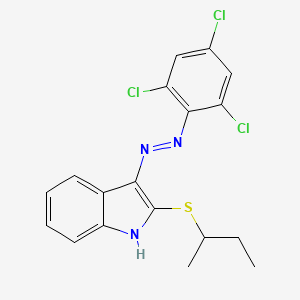

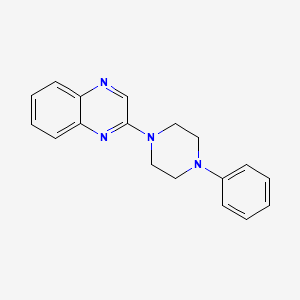

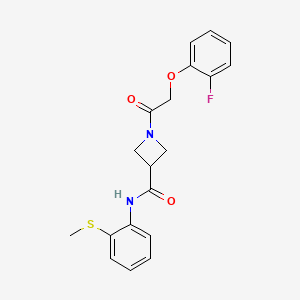

![molecular formula C16H11Cl2N5 B2921167 3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-46-6](/img/structure/B2921167.png)

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to the class of 1,2,4-triazolo[4,3-c]quinazolines . It is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .

Synthesis Analysis

The synthesis of this compound involves several steps. In one pathway, anthranilic acid was heated in an aqueous solution of potassium cyanate with a catalytic amount of glacial acetic acid to produce quinazoline-2,4 (1 H,3 H)-dione . In another pathway, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the final target compounds were obtained by refluxing the key compounds in isopropyl alcohol with appropriate amines . Additionally, the compound potently intercalates DNA at a decreased IC 50 value .Scientific Research Applications

Anti-HIV and Antibacterial Activities

Scientific Field

Pharmacology and Microbiology

Application Summary

This compound has been investigated for its potential as an anti-HIV agent and for its antibacterial properties. It has shown promising results in inhibiting the growth of certain bacteria and the HIV virus.

Methods of Application

The compound was synthesized and then tested against various strains of bacteria and HIV using the agar dilution method. Specific concentrations were used to determine the minimum inhibitory concentration (MIC).

Results

The compound exhibited potent activity against E. coli, P. aeruginosa, and S. epidermidis with an MIC of 3 µg/mL. It also showed anti-HIV activity at 7.15 µg/mL against HIV1 and HIV2 .

Anticancer Activity

Scientific Field

Oncology

Application Summary

Triazoloquinazoline derivatives, including our compound of interest, have been designed and synthesized for their potential anticancer activities.

Methods of Application

The derivatives were tested against human cancer cell lines using standard cytotoxicity assays.

Results

Some derivatives demonstrated cytotoxic activity comparable to the reference anticancer drug doxorubicin .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

The compound’s antimicrobial efficacy has been explored, particularly its action against various microbial pathogens.

Methods of Application

Synthesized compounds were subjected to antimicrobial evaluation using the dilution method to assess their effectiveness against different microbes.

Results

The compound showed significant antimicrobial activity, with certain derivatives exhibiting low MIC values, indicating strong antimicrobial potency .

Antihypertensive and Cardiovascular Effects

Scientific Field

Cardiovascular Pharmacology

Application Summary

Triazoloquinazoline derivatives are being studied for their potential antihypertensive effects and overall impact on cardiovascular health.

Methods of Application

In vivo and in vitro studies were conducted to evaluate the cardiovascular effects of these compounds.

Results

The studies are ongoing, but preliminary data suggest that these compounds may have beneficial effects on blood pressure and cardiovascular function .

Antidiabetic Activity

Scientific Field

Endocrinology

Application Summary

Research has been conducted to assess the antidiabetic properties of triazoloquinazoline derivatives.

Methods of Application

Animal models of diabetes were used to test the efficacy of these compounds in regulating blood glucose levels.

Results

Initial results indicate that some derivatives may help in lowering blood glucose levels, offering a potential therapeutic avenue for diabetes management .

Anticonvulsant and Neuroprotective Properties

Scientific Field

Neuropharmacology

Application Summary

The neuroprotective and anticonvulsant effects of triazoloquinazoline derivatives are being explored.

Methods of Application

Neuropharmacological assays and animal models were utilized to study the effects of these compounds on neuronal activity and protection.

Results

Early findings show that certain derivatives can reduce seizure activity and may offer neuroprotection against various neurological disorders .

This analysis provides a snapshot of the diverse scientific applications of “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine”. Each application is a testament to the compound’s potential in contributing to various fields of medical science. The detailed methods and results highlight the compound’s versatility and the promise it holds for future research and therapeutic development.

Enzyme Inhibition

Scientific Field

Biochemistry

Application Summary

This compound has been explored for its role as an enzyme inhibitor, targeting enzymes like carbonic anhydrase and cholinesterase, which are significant in various physiological processes.

Methods of Application

The compound was tested for its inhibitory effects on selected enzymes using in vitro assays, where its ability to bind and inhibit the enzymatic activity was measured.

Results

The compound showed promising results as an enzyme inhibitor, with potential applications in treating diseases related to enzyme dysfunction .

Antitubercular Agent

Scientific Field

Infectious Diseases

Application Summary

Given the ongoing challenge of tuberculosis, the compound’s antitubercular properties have been investigated.

Methods of Application

Triazoloquinazoline derivatives were synthesized and tested against Mycobacterium tuberculosis strains using standard antitubercular screening methods.

Results

Some derivatives exhibited significant activity against the tuberculosis bacteria, indicating their potential as antitubercular agents .

Antifungal Activity

Scientific Field

Mycology

Application Summary

The compound’s antifungal efficacy against various fungal pathogens has been a subject of research due to the rising concern over fungal infections.

Methods of Application

The derivatives were evaluated for their antifungal activity using assays that measure their ability to inhibit fungal growth.

Results

The compound and its derivatives have shown to possess antifungal properties, which could be developed into treatments for fungal infections .

Analgesic and Anti-inflammatory

Scientific Field

Pharmacology

Application Summary

Research has been conducted to assess the analgesic and anti-inflammatory potential of triazoloquinazoline derivatives.

Methods of Application

Animal models were used to evaluate the analgesic and anti-inflammatory effects of the compound through various pain and inflammation assays.

Results

Preliminary studies indicate that the compound may have analgesic and anti-inflammatory effects, which could lead to new pain management therapies .

Antioxidant Properties

Application Summary

The antioxidant capacity of triazoloquinazoline derivatives has been studied for their potential to protect cells from oxidative stress.

Methods of Application

The compound was subjected to various in vitro assays to evaluate its free radical scavenging ability and protection against oxidative damage.

Results

The compound demonstrated antioxidant activity, suggesting its use in preventing or treating diseases associated with oxidative stress .

Antiviral Properties

Scientific Field

Virology

Application Summary

The antiviral properties of the compound have been explored, particularly its effectiveness against various viral infections.

Methods of Application

The compound was tested against a panel of viruses using cell culture assays to determine its inhibitory effects on viral replication.

Results

The compound showed potential antiviral activity, which could be further developed into antiviral drugs .

These additional applications highlight the versatility of “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” in various scientific fields. The detailed exploration of its properties across different biological targets underscores its potential as a multifunctional pharmaceutical agent.

Nonlinear Optical Properties

Scientific Field

Material Science and Photonics

Application Summary

The compound has been studied for its potential use in nonlinear optical (NLO) applications due to its promising second-order NLO properties.

Methods of Application

Density Functional Theory (DFT) calculations were performed to evaluate the NLO properties of the compound, including its dipole moment, linear polarizability, and hyperpolarizability.

Results

The compound exhibited significant NLO responses, making it a candidate for optoelectronic applications .

Monoamine Oxidase Inhibition

Application Summary

This compound has been synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO), which is relevant for neurodegenerative disorders like Parkinson’s disease.

Methods of Application

The compound was evaluated for its inhibitory activity against MAO-A and MAO-B using in vitro assays.

Results

It demonstrated notable inhibition, particularly for the MAO-B isoform, with an IC50 value of 0.036 μM, indicating its potential as a therapeutic agent .

Mechanochemistry Applications

Scientific Field

Green Chemistry

Application Summary

The compound’s relevance in mechanochemistry has been explored, focusing on environmentally safe synthesis methods.

Methods of Application

Mechanochemical synthesis was employed to create triazole systems, including the compound of interest, under “green chemistry” conditions.

Results

This approach highlighted the compound’s role in the development of biologically active compounds through efficient and safe methods .

Future Directions

The compound “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” has shown promise in the field of drug development, particularly as a potential therapeutic agent . Future research could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name |

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N5/c1-19-16-20-13-5-3-2-4-10(13)15-22-21-14(23(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOREYAWFYSPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

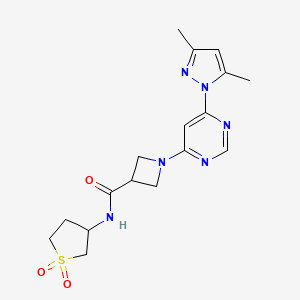

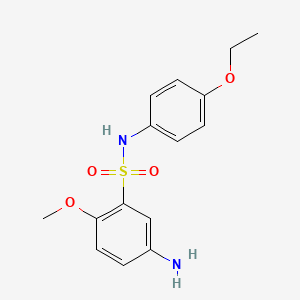

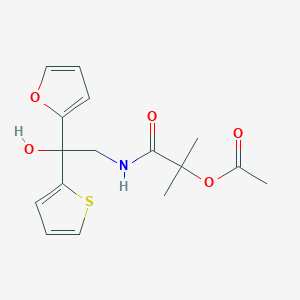

![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)

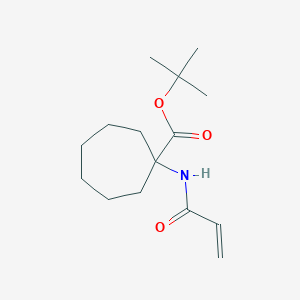

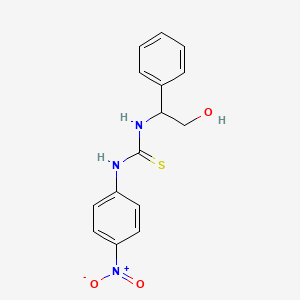

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)

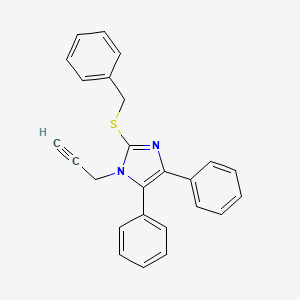

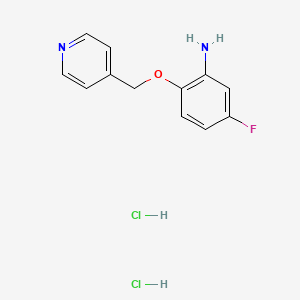

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)